exo-2-Bromonorbornane

Catalog No.
S663202
CAS No.
2534-77-2
M.F
C7H11B
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-2-Bromonorbornane

CAS Number

2534-77-2

Product Name

exo-2-Bromonorbornane

IUPAC Name

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane

Molecular Formula

C7H11B

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

QXYOAWHKJRWNID-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2Br

Canonical SMILES

C1CC2CC1CC2Br

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula C7H11BrC_7H_{11}Br and a molecular weight of approximately 175.066 g/mol. It is categorized as a brominated derivative of norbornane, which features a unique bicyclic structure consisting of a cyclobutane ring fused to a cyclopentane ring. The compound is characterized by the presence of a bromine atom attached to the second carbon in the exo position relative to the bridgehead carbons. This stereochemistry plays a crucial role in its chemical reactivity and biological properties .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives. For example, reaction with sodium azide can yield exo-2-azidonorbornane .
  • Elimination Reactions: In the presence of bases, exo-2-bromonorbornane can undergo elimination reactions to form alkenes. The reaction conditions and choice of base can influence the regioselectivity of the elimination .
  • Oxidation Reactions: The compound can be oxidized using reagents such as nitronium tetrafluoroborate, resulting in products like exo-2-norbornylacetamide .

Research indicates that exo-2-bromonorbornane exhibits biological activity, particularly in its interactions with various biological systems. Its derivatives have been studied for potential applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of biologically active compounds. Specific studies have shown that certain derivatives possess antimicrobial properties, although further research is needed to fully elucidate their mechanisms of action .

The synthesis of exo-2-bromonorbornane typically involves:

  • Hydrogen Bromide Addition: The most common method is the reaction of norbornane with hydrogen bromide. This reaction proceeds via an electrophilic addition mechanism, where hydrogen bromide adds across the double bond present in norbornane .
  • Radical Halogenation: Another method involves the radical halogenation of norbornane using bromine under UV light conditions, which selectively yields exo-2-bromonorbornane among other products .
  • Stereoselective Synthesis: Advanced synthetic methods may employ stereoselective techniques to ensure the formation of the exo isomer preferentially over the endo isomer .

exo-2-Bromonorbornane serves various applications in organic synthesis and materials science:

  • Synthetic Intermediates: It is frequently used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific mechanical or chemical properties.

Studies focusing on interaction profiles indicate that exo-2-bromonorbornane and its derivatives can interact with various biological targets, including enzymes and receptors. These interactions are often assessed using techniques such as molecular docking and kinetic studies, providing insight into their potential therapeutic roles .

Several compounds share structural similarities with exo-2-bromonorbornane. Here are some notable examples:

Compound NameStructure TypeKey Features
endo-2-BromonorbornaneBicyclicFeatures bromine at the endo position; different reactivity profile compared to exo isomer.
1-BromonorbornaneBicyclicBromine at position one; different stereochemistry affecting reactivity.
3-BromonorbornaneBicyclicBromine at position three; distinct chemical behavior due to location of bromine.

Uniqueness of exo-2-Bromonorbornane

The uniqueness of exo-2-bromonorbornane lies in its specific stereochemistry and reactivity patterns compared to its isomers and related compounds. Its ability to undergo selective nucleophilic substitutions and eliminations makes it particularly valuable in synthetic organic chemistry.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29342-65-2
2534-77-2

Wikipedia

Exo-2-Bromonorbornane

Dates

Modify: 2023-08-15

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